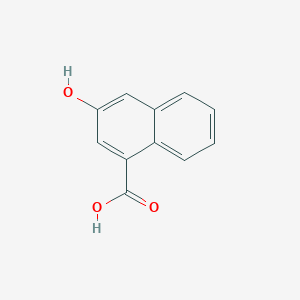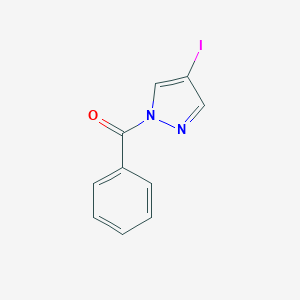
1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone is a nitrogen-containing heterocyclic compound. It is part of the pyrrolizidine alkaloid family, which is known for its diverse biological activities. This compound has a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol.
準備方法
The synthesis of 1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone can be achieved through various methods. One common approach involves the cyclization of N-substituted pyrroles with acyl (bromo)acetylenes. This method includes the following steps:
- Cross-coupling of the pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to form N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to yield the final product .
化学反応の分析
1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrolizine derivatives.
Reduction: It can be reduced to yield dihydropyrrolizine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various N-substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are typically pyrrolizine derivatives with different functional groups attached.
科学的研究の応用
1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone involves its interaction with biological molecules. It is believed to exert its effects through the formation of DNA adducts, which can lead to genotoxicity and tumorigenicity. The compound targets DNA and forms cross-links, disrupting normal cellular processes and leading to cell death .
類似化合物との比較
1-(2,3-dihydro-1H-pyrrolizin-7-yl)ethanone is unique compared to other pyrrolizidine alkaloids due to its specific structure and functional groups. Similar compounds include:
特性
CAS番号 |
199192-10-4 |
|---|---|
分子式 |
C9H11NO |
分子量 |
149.19 g/mol |
IUPAC名 |
1-(6,7-dihydro-5H-pyrrolizin-1-yl)ethanone |
InChI |
InChI=1S/C9H11NO/c1-7(11)8-4-6-10-5-2-3-9(8)10/h4,6H,2-3,5H2,1H3 |
InChIキー |
WRBLXOFYTXAKGQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C2CCCN2C=C1 |
正規SMILES |
CC(=O)C1=C2CCCN2C=C1 |
同義語 |
Ethanone, 1-(2,3-dihydro-1H-pyrrolizin-7-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![10,16-bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B173681.png)


![tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B173688.png)
![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)







